molecular formula C11H14BF3KN B13486080 Potassium trifluoro(3-(pyrrolidin-1-ylmethyl)phenyl)borate

Potassium trifluoro(3-(pyrrolidin-1-ylmethyl)phenyl)borate

Cat. No.: B13486080
M. Wt: 267.14 g/mol
InChI Key: SOPGIGNOEQCYAC-UHFFFAOYSA-N
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Description

Potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide is a chemical compound with the empirical formula C5H11BF3KN and a molecular weight of 192.05 g/mol This compound is known for its unique structure, which includes a trifluoroborate group attached to a pyrrolidin-1-ylmethyl phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide typically involves the reaction of a pyrrolidin-1-ylmethyl phenyl compound with a trifluoroborate reagent. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt . The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

This includes using larger reaction vessels, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted borates, while oxidation and reduction reactions can produce different oxidation states of the borate compound .

Mechanism of Action

The mechanism of action of potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide involves its ability to participate in various chemical reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of new bonds with electrophilic species. This reactivity is crucial in processes like the Suzuki-Miyaura coupling, where the compound transfers its organic group to a palladium catalyst, forming a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide is unique due to its specific structure, which includes a pyrrolidin-1-ylmethyl phenyl moiety. This structure imparts distinct reactivity and stability, making it particularly useful in specialized chemical reactions and applications .

Properties

Molecular Formula

C11H14BF3KN

Molecular Weight

267.14 g/mol

IUPAC Name

potassium;trifluoro-[3-(pyrrolidin-1-ylmethyl)phenyl]boranuide

InChI

InChI=1S/C11H14BF3N.K/c13-12(14,15)11-5-3-4-10(8-11)9-16-6-1-2-7-16;/h3-5,8H,1-2,6-7,9H2;/q-1;+1

InChI Key

SOPGIGNOEQCYAC-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC=C1)CN2CCCC2)(F)(F)F.[K+]

Origin of Product

United States

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